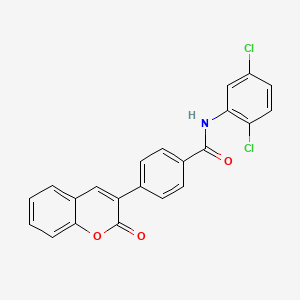![molecular formula C24H23N5O5 B4134299 ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4134299.png)
ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate
説明
Ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EDP-420 and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and is overactivated in various diseases, including cancer. The inhibition of PARP by EDP-420 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapies.
作用機序
EDP-420 acts as a potent inhibitor of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate, which is an enzyme involved in DNA repair. ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on itself and other proteins. This process is essential for the recruitment of DNA repair proteins to the site of DNA damage. The inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate by EDP-420 leads to the accumulation of DNA damage and the activation of cell death pathways.
Biochemical and Physiological Effects:
The inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate by EDP-420 has been shown to have various biochemical and physiological effects. In cancer cells, EDP-420 has been shown to sensitize cells to DNA-damaging agents, leading to an increase in cell death. In neurodegenerative diseases, EDP-420 has been shown to inhibit cell death pathways, leading to a decrease in neuronal death. EDP-420 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
EDP-420 has several advantages for use in lab experiments. It is a potent and specific inhibitor of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate, making it a useful tool for studying the role of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate in various diseases. EDP-420 is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of EDP-420 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of EDP-420. One potential application is in the development of new cancer therapies. The inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate by EDP-420 has shown promising results in preclinical studies, making it a potential candidate for the development of new cancer drugs. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. EDP-420 has been shown to inhibit cell death pathways in neuronal cells, making it a potential candidate for the development of new neuroprotective drugs. Finally, the development of new formulations of EDP-420 with improved solubility could lead to its use in clinical trials.
科学的研究の応用
EDP-420 has been extensively studied for its potential applications in scientific research. The inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate by EDP-420 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This sensitization occurs through the inhibition of DNA repair mechanisms, leading to an increase in DNA damage and cell death. EDP-420 has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, through the inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate-mediated cell death.
特性
IUPAC Name |
ethyl 4-[[2,3-bis(furan-2-yl)quinoxalin-6-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-2-32-24(31)29-11-9-28(10-12-29)23(30)25-16-7-8-17-18(15-16)27-22(20-6-4-14-34-20)21(26-17)19-5-3-13-33-19/h3-8,13-15H,2,9-12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVCRJYUFHVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4134219.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4134227.png)
![1-(4-bromophenyl)-7-chloro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134228.png)
![N-{2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4134238.png)
![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4134242.png)
![N-(1-{4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4134244.png)
![ethyl {[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4134250.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4134258.png)
![ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4134268.png)

![N-({4-allyl-5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide](/img/structure/B4134271.png)
![N-(4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4134284.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4134292.png)
![2-(1-adamantyl)-N-[(benzylamino)carbonothioyl]acetamide](/img/structure/B4134310.png)